(4-Methyl-5-phenylisoxazol-3-yl)methanamine
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Overview
Description
(4-Methyl-5-phenylisoxazol-3-yl)methanamine is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by a phenyl group attached to the isoxazole ring, which is further substituted with a methyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-phenylisoxazole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-phenylisoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(4-Methyl-5-phenylisoxazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-5-phenylisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-phenylisoxazol-4-yl)methanamine: Similar structure but with different substitution patterns.
(3-Phenylisoxazol-5-yl)methanamine: Another isomer with a different arrangement of functional groups.
Uniqueness
(4-Methyl-5-phenylisoxazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound features a distinctive isoxazole ring with a methyl and phenyl substitution pattern, which influences its biological activity. The synthesis typically involves the cyclization of 4-methyl-3-phenylisoxazole with formaldehyde and ammonia, yielding the desired product under controlled conditions.
Synthetic Route Overview:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Methyl-3-phenylisoxazole + Formaldehyde + Ammonia | Controlled temperature and pressure | High (specific yield not provided) |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to antimicrobial and anti-inflammatory effects .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Binding: It can bind to specific receptors, altering their activity and influencing cellular responses.
3. Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties:
Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For example, it has shown activity against Staphylococcus aureus and Escherichia coli in vitro .
Anti-inflammatory Effects:
The compound has been investigated for its ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study tested the compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus. This suggests promising potential for development as an antibiotic.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling compared to control groups, demonstrating its efficacy in reducing inflammatory responses.
5. Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes significantly to its biological activity. Comparative studies with similar compounds have shown that variations in substitution can lead to marked differences in potency.
Comparison Table:
Compound | Substitution Pattern | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | Methyl and phenyl groups | 15 |
(5-Methyl-3-phenylisoxazol-4-yl)methanamine | Different substitution | >30 |
(3-Phenylisoxazol-5-yl)methanamine | Different arrangement | >40 |
6. Conclusion
This compound is a compound with considerable potential in medicinal chemistry due to its unique structure and demonstrated biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and explore its therapeutic applications further.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
InChI Key |
HNJSVBUXCCYMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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